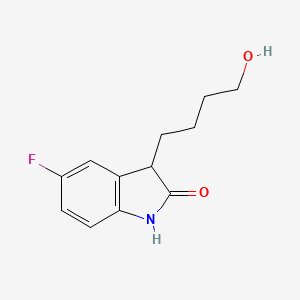

5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one

Description

BenchChem offers high-quality 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-8-4-5-11-10(7-8)9(12(16)14-11)3-1-2-6-15/h4-5,7,9,15H,1-3,6H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTPHHHQUXBPKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(C(=O)N2)CCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378128 |

Source

|

| Record name | 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637341-60-7 |

Source

|

| Record name | 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one

Abstract

The 2-oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and pharmaceutical agents. Its derivatives are noted for a wide range of biological activities, including anti-inflammatory and antinociceptive effects.[1] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity, making fluorinated heterocycles particularly valuable in drug design.[2] This guide provides an in-depth, scientifically grounded pathway for the synthesis of a specific C-3 functionalized derivative, 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one. We will detail a robust, two-stage synthetic strategy, beginning with the construction of the 5-fluorooxindole core from commercially available precursors, followed by a regioselective C-3 alkylation. This document explains the causality behind procedural choices, provides detailed experimental protocols, and is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of the 5-Fluorooxindole Scaffold

The oxindole (1,3-dihydroindol-2-one) nucleus is a cornerstone in the development of therapeutic agents. Its rigid, bicyclic structure provides a versatile template for introducing functional groups in a well-defined three-dimensional space. Derivatives of this scaffold have been investigated for a multitude of applications, including as α-glucosidase inhibitors for diabetes treatment and as antidepressive agents.[3][4][5] The target molecule, 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one, combines three key pharmacophoric elements:

-

The Oxindole Core: Provides the fundamental structure for biological interaction.

-

The 5-Fluoro Substituent: The presence of fluorine at the C-5 position can modulate the electronic properties of the aromatic ring and improve pharmacokinetic properties such as lipophilicity and metabolic resistance.[2]

-

The C-3 Hydroxybutyl Chain: Functionalization at the C-3 position is crucial for the bioactivity of many oxindole derivatives. The flexible 4-hydroxybutyl chain introduces a key hydrogen bond donor and can serve as a vector for exploring protein binding pockets or as a handle for further chemical modification.

This guide delineates a logical and efficient synthetic pathway, designed to provide reliable access to this valuable compound for research and development purposes.

Retrosynthetic Analysis and Strategy

The synthesis is logically approached in a two-part strategy. The primary disconnection is at the C3-C bond of the butyl side chain, leading back to the 5-fluorooxindole core and a suitable four-carbon electrophile. The 5-fluorooxindole core itself can be disconnected via cyclization, leading back to a substituted aniline precursor.

Caption: Workflow for the synthesis of the 5-Fluorooxindole core.

Mechanism and Experimental Rationale

-

Formation of 4-Fluoroisonitrosoacetanilide: The synthesis begins with the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride. This reaction forms an intermediate oxime, which serves as the precursor for the subsequent cyclization step.

-

Cyclization to 5-Fluoroisatin: The isonitrosoacetanilide derivative is treated with concentrated sulfuric acid. The strong acid protonates the intermediate, facilitating an electrophilic aromatic substitution reaction where the aniline nitrogen attacks the electrophilic carbon, leading to cyclization and the formation of the 5-fluoroisatin ring system.

-

Wolff-Kishner-Huang Minlon Reduction: 5-Fluoroisatin is then reduced to 5-fluorooxindole. The Wolff-Kishner reduction is a classic and highly effective method for converting a ketone to a methylene group. [6]Hydrazine hydrate reacts with the C-3 ketone of the isatin to form a hydrazone, which, upon heating in the presence of a base, eliminates nitrogen gas to yield the desired 5-fluorooxindole. [6]

Detailed Experimental Protocol: Synthesis of 5-Fluorooxindole[6]

-

Step 1a: Synthesis of 4-Fluoroisonitrosoacetanilide

-

To a flask, add chloral hydrate (10.0 g, 60.4 mmol) and water (120 mL).

-

Add anhydrous sodium sulfate (7.5 g) and a solution of 4-fluoroaniline (6.7 g, 60.3 mmol) in 6M HCl (10 mL).

-

Add a solution of hydroxylamine hydrochloride (13.2 g, 189.9 mmol) in water (60 mL).

-

Heat the mixture to reflux and maintain for 5-10 minutes until a yellow precipitate forms.

-

Cool the mixture in an ice bath and collect the solid by vacuum filtration. Wash with cold water and dry to yield 4-fluoroisonitrosoacetanilide.

-

-

Step 1b: Synthesis of 5-Fluoroisatin

-

Carefully add concentrated sulfuric acid (60 mL) to a beaker and heat to 60-70 °C.

-

In small portions, add the dried 4-fluoroisonitrosoacetanilide (9.1 g, 49.9 mmol) to the warm acid, ensuring the temperature does not exceed 80 °C.

-

After the addition is complete, heat the mixture to 85 °C for 10 minutes.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).

-

Allow the ice to melt, and collect the resulting orange-red precipitate by vacuum filtration. Wash thoroughly with cold water and dry to obtain 5-fluoroisatin.

-

-

Step 1c: Synthesis of 5-Fluorooxindole

-

To a flask equipped with a thermometer and reflux condenser, add 5-fluoroisatin (4.60 g, 27.9 mmol), hydrazine hydrate (80%, 19.3 mL, 386 mmol), and water (19.3 mL).

-

Heat the reaction mixture in an oil bath at 140 °C for 6 hours.

-

Cool the mixture to room temperature and carefully acidify to pH 2 with 2M HCl.

-

Stir the mixture at room temperature for 12 hours.

-

Collect the brownish-gray solid by vacuum filtration and wash with water.

-

The aqueous filtrate can be extracted with ethyl acetate (3 x 30 mL) to recover additional product.

-

Combine the solid portions and dry under vacuum to yield 5-fluorooxindole.

-

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |

| 5-Fluorooxindole | C₈H₆FNO | 151.14 | 143-147 |

Table 1: Physical and Chemical Properties of 5-Fluorooxindole.[1][7][8]

Part 2: C-3 Alkylation and Deprotection

The key challenge in this step is achieving regioselective alkylation at the C-3 position over the more acidic N-1 position. While N-alkylation is common, C-3 alkylation can be achieved by forming the corresponding enolate with a strong, non-nucleophilic base and reacting it with a suitable electrophile.

Mechanism and Experimental Rationale

-

Enolate Formation: 5-Fluorooxindole is treated with a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The base abstracts the proton from the C-3 position, which is acidic due to the adjacent carbonyl group, forming a resonance-stabilized enolate. While the N-H proton is more acidic, careful choice of base, temperature, and order of addition can favor the formation of the C-3 anion.

-

Choice of Alkylating Agent: To introduce the 4-hydroxybutyl chain, direct use of 4-bromobutanol is ill-advised as the free hydroxyl group can interfere with the strong base. Therefore, a protected version is required. 4-bromo-1-(tert-butyldimethylsilyloxy)butane is an excellent choice. The tert-butyldimethylsilyl (TBDMS) group is robust to the basic conditions of the alkylation but can be easily removed later.

-

Nucleophilic Substitution (Sₙ2): The generated enolate acts as a nucleophile, attacking the electrophilic carbon of the alkyl bromide in a classic Sₙ2 reaction. This forms the new carbon-carbon bond at the C-3 position.

-

Deprotection: The final step is the removal of the TBDMS protecting group. This is typically achieved under mild acidic conditions or, more commonly, using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF. The fluoride ion has a very high affinity for silicon, leading to clean and efficient cleavage of the Si-O bond to reveal the desired primary alcohol.

Detailed Experimental Protocol: Synthesis of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one

-

Step 2a: C-3 Alkylation

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-fluorooxindole (1.51 g, 10.0 mmol) in anhydrous THF (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) in small portions.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt may be observed.

-

Cool the reaction mixture to 0 °C again.

-

Add a solution of 4-bromo-1-(tert-butyldimethylsilyloxy)butane (2.83 g, 10.5 mmol) in anhydrous THF (10 mL) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

-

Monitor the reaction by TLC (e.g., using a 3:1 mixture of petroleum ether/ethyl acetate).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

-

Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude TBDMS-protected intermediate.

-

-

Step 2b: Deprotection

-

Dissolve the crude intermediate from the previous step in THF (40 mL).

-

Add a 1.0 M solution of TBAF in THF (12.0 mL, 12.0 mmol) to the solution at room temperature.

-

Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the starting material is consumed, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the crude solid by silica gel column chromatography (eluent: gradient of hexane/ethyl acetate) to afford pure 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one as a solid.

-

Summary and Conclusion

This guide has outlined a comprehensive and robust two-part synthetic pathway for 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one. The strategy relies on established and high-yielding reactions, beginning with the construction of the 5-fluorooxindole core via a Sandmeyer-type cyclization and Wolff-Kishner reduction. The subsequent regioselective C-3 alkylation is achieved through careful selection of a strong base and a protected alkylating agent to ensure high efficiency and minimize side reactions. The final deprotection step cleanly yields the target molecule. This methodology provides a reliable and scalable route for obtaining this valuable compound for further investigation in medicinal chemistry and drug discovery programs.

References

-

Meng, G., Liu, C., Qin, S., et al. (2015). Research on Chemical Intermediates, 41(11), 8941-8954. Available at: [Link]

-

Diva-Portal.org. (2021). Synthesis of 5-Fluoroindole-5-13C. Retrieved from: [Link]

-

PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. Retrieved from: [Link]

- Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.

-

ResearchGate. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from: [Link]

-

PubMed Central (PMC). (2020). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Retrieved from: [Link]

-

ResearchGate. (n.d.). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Retrieved from: [Link]

-

RSC Publishing. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Retrieved from: [Link]

-

PubMed. (2015). Design, synthesis, and biological evaluation of oxindole derivatives as antidepressive agents. Retrieved from: [Link]

Sources

- 1. 5-Fluoro-2-oxindole | 56341-41-4 [chemicalbook.com]

- 2. CAS 56341-41-4: 5-Fluoro-1,3-dihydroindol-2-one [cymitquimica.com]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of oxindole derivatives as antidepressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Indolin-2-One Core: A Privileged Scaffold in the Genesis of Targeted Cancer Therapy

An In-depth Technical Guide on the Discovery and History of Indolin-2-one Based Kinase Inhibitors

Introduction: The Emergence of a Privileged Structure

The indolin-2-one, or oxindole, scaffold has established itself as a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] This heterocyclic motif is recognized as a "privileged structure," a term coined to describe molecular frameworks that are capable of binding to multiple, distinct biological targets.[3] The inherent structural features of the indolin-2-one core, including its ability to participate in hydrogen bonding and hydrophobic interactions, make it an ideal foundation for designing potent and selective enzyme inhibitors.[2] Its journey from a naturally occurring alkaloid to the central component of several FDA-approved drugs is a testament to the power of rational drug design.[1] This guide provides a comprehensive overview of the discovery and history of indolin-2-one-based inhibitors, with a focus on their evolution as multi-targeted tyrosine kinase inhibitors.

Early Developments and the Shift Towards Kinase Inhibition

The therapeutic potential of the indolin-2-one nucleus has been recognized for decades, with early derivatives exhibiting a wide range of pharmacological activities.[1] However, the turn of the 21st century marked a pivotal moment with the strategic application of this scaffold to one of the most critical targets in oncology: protein kinases. Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The realization that the indolin-2-one structure could be tailored to fit into the ATP-binding pocket of various kinases sparked a new wave of drug discovery.[5]

Pioneering the Field: The SU-Series and the Dawn of Anti-Angiogenesis

The story of indolin-2-one-based kinase inhibitors is inextricably linked with the pioneering work at SUGEN, a biotechnology company that systematically explored this chemical space.[6] Their research led to the development of a series of compounds that would lay the groundwork for a new class of anti-cancer drugs.

SU5416 (Semaxanib): A Selective VEGFR Inhibitor

One of the earliest and most significant breakthroughs was the discovery of SU5416, also known as Semaxanib.[6] This small molecule was identified through screening for compounds that could inhibit the vascular endothelial growth factor (VEGF) receptor, a key mediator of angiogenesis—the formation of new blood vessels that are essential for tumor growth.[6][7] SU5416 demonstrated potent and selective inhibition of the VEGF receptor tyrosine kinase (Flk-1/KDR), effectively blocking downstream signaling pathways responsible for endothelial cell proliferation and migration.[5][7][8] Although it did not ultimately achieve standalone FDA approval for cancer treatment, its development was a crucial proof-of-concept, validating the potential of small molecule indolin-2-ones as anti-angiogenic agents.[6][8]

SU6668 (Orantinib): Broadening the Spectrum

Building on the insights gained from SU5416, researchers at SUGEN developed Orantinib (SU6668).[9] This compound was designed to be a more potent, multi-targeted inhibitor, acting on not only the VEGF receptors but also the fibroblast growth factor receptor (FGFR) and the platelet-derived growth factor receptor (PDGFR).[9][10][11] This multi-pronged approach aimed to overcome the resistance mechanisms that could arise from targeting a single pathway.[12] Orantinib entered clinical trials for a variety of solid tumors, and while its development was eventually discontinued in some indications, it represented a significant step towards the multi-targeted inhibitors that would follow.[13][14]

The Landmark Achievement: Sunitinib (SU11248)

The culmination of the foundational research on the SU-series was the discovery and development of Sunitinib (marketed as Sutent®).[15] Initially known as SU11248, Sunitinib was engineered to be a potent inhibitor of multiple receptor tyrosine kinases (RTKs) involved in both tumor growth and angiogenesis, including VEGFRs, PDGFRs, and c-KIT.[4][15][16]

Sunitinib's journey to clinical use was a landmark in oncology. In 2006, it received simultaneous FDA approval for the treatment of advanced renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST), a first for any cancer drug.[4][17] This dual approval underscored the efficacy of its multi-targeted mechanism of action.[15][18] The success of Sunitinib firmly established the indolin-2-one scaffold as a clinically and commercially validated platform for the development of kinase inhibitors.[17]

A New Generation: Nintedanib (BIBF 1120)

Following the success of Sunitinib, the indolin-2-one scaffold continued to be a fertile ground for drug discovery. Nintedanib (BIBF 1120), developed by Boehringer Ingelheim, emerged as another significant multi-targeted "triple angiokinase inhibitor."[19][20] Like its predecessors, Nintedanib targets VEGFRs, FGFRs, and PDGFRs, but it also inhibits other kinases such as Src and Flt-3.[19][21]

Initially developed as an anti-cancer agent, Nintedanib's potent anti-fibrotic properties led to its investigation and eventual approval for the treatment of idiopathic pulmonary fibrosis (IPF), a debilitating lung disease.[21][22] This expansion into non-oncological indications highlights the versatility of the indolin-2-one core and its potential to modulate a range of pathological processes.[22]

The Evolving Landscape and Future Directions

The discovery and development of indolin-2-one based inhibitors have fundamentally changed the treatment landscape for several cancers and fibrotic diseases. The initial focus on angiogenesis has expanded to include direct targeting of tumor cell proliferation and survival pathways.[23][24][25] Current research continues to explore new derivatives with improved selectivity, potency, and pharmacokinetic profiles.[26] The indolin-2-one scaffold remains a central theme in the ongoing quest for novel kinase inhibitors, with researchers investigating its potential to target other kinase families, such as the Aurora kinases, which are involved in cell division.[23][24]

Data Presentation

Table 1: Kinase Inhibitory Profile of Key Indolin-2-one Based Inhibitors

| Compound | Primary Targets | Key Indications | FDA Approval Year |

| Sunitinib (SU11248) | VEGFRs, PDGFRs, c-KIT, FLT3, RET | Renal Cell Carcinoma, GIST | 2006[4][17] |

| Nintedanib (BIBF 1120) | VEGFRs, FGFRs, PDGFRs, Src, Flt-3 | Idiopathic Pulmonary Fibrosis | 2014[22] |

| Orantinib (SU6668) | VEGFR2, PDGFR, FGFR | (Development Discontinued) | N/A[13] |

| SU5416 (Semaxanib) | VEGFR2 (Flk-1/KDR) | (Development Discontinued) | N/A[6] |

Experimental Protocols

Protocol 1: General Synthesis of a 3-substituted Indolin-2-one Core

This protocol outlines a generalized Knoevenagel condensation reaction, a common method for synthesizing the 3-substituted indolin-2-one scaffold.

-

Reactant Preparation: Dissolve equimolar amounts of an appropriate indolin-2-one and a substituted aldehyde in a suitable solvent (e.g., ethanol or isopropanol).

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine, to the reaction mixture.

-

Reaction: Reflux the mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under a vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method to determine the inhibitory activity of a compound against a specific kinase.

-

Plate Coating: Coat a 96-well microtiter plate with a substrate peptide for the kinase of interest (e.g., poly(Glu, Tyr) for VEGFR-2) and incubate overnight at 4°C.

-

Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.1% Tween-20) and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Kinase Reaction: Add the kinase (e.g., recombinant VEGFR-2), the test compound (at various concentrations), and ATP to initiate the phosphorylation reaction. Incubate for 1-2 hours at 37°C.

-

Detection: Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody). Incubate for 1 hour.

-

Secondary Antibody and Substrate: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After incubation and washing, add a chromogenic HRP substrate (e.g., TMB).

-

Data Analysis: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. Calculate the IC50 value (the concentration of the inhibitor required to reduce the kinase activity by 50%) by plotting the absorbance against the inhibitor concentration.[15]

Mandatory Visualizations

Diagram 1: Generalized Signaling Pathway Inhibition by Indolin-2-one Derivatives

Caption: Mechanism of action for indolin-2-one based RTK inhibitors.

Diagram 2: Drug Discovery Workflow for Indolin-2-one Inhibitors

Caption: A typical drug discovery pipeline for indolin-2-one inhibitors.

References

-

The Discovery and Development of Sunitinib Malate: A Multi-Targeted Tyrosine Kinase Inhibitor. Benchchem.

-

Discovery of Pyrrole−Indoline-2-ones as Aurora Kinase Inhibitors with a Different Inhibition Profile. ACS Publications.

-

Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry - ACS Publications.

-

Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile. PubMed.

-

Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy.

-

Development of SU5416, a selective small molecule inhibitor of VEGF receptor tyrosine kinase activity, as an anti-angiogenesis agent. PubMed.

-

SU5416 Is a Potent and Selective Inhibitor of the Vascular Endothelial Growth Factor Receptor (Flk-1/KDR) That Inhibits Tyrosine Kinase Catalysis, Tumor Vascularization, and Growth of Multiple Tumor Types. AACR Journals.

-

Nintedanib: Examining the Development and Mechanism of Action of a Novel Triple Angiokinase Inhibitor. PubMed.

-

Discovery and Development of Sunitinib (SU11248): A Multitarget Tyrosine Kinase Inhibitor of Tumor Growth, Survival, and Angiogenesis. ResearchGate.

-

Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online.

-

Nintedanib: From Discovery to the Clinic. American Chemical Society.

-

Nintedanib: From Discovery to the Clinic. ResearchGate.

-

Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. MDPI.

-

SU5416. BenchChem.

-

Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PMC.

-

Nintedanib. StatPearls - NCBI Bookshelf.

-

Oxindole: A chemical prism carrying plethora of therapeutic benefits. PubMed.

-

SU5416 – VEGFR Inhibitor. APExBIO.

-

Orantinib. AdisInsight.

-

Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma. PMC.

-

Sunitinib. Wikipedia.

-

Orantinib - Drug Targets, Indications, Patents. Patsnap Synapse.

-

Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors. PMC.

-

Natural Product-Derived Spirooxindole Fragments Serve as Privileged Substructures for Discovery of New Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry.

-

SU6668 (Orantinib) | KDR/FGFR/PDGFR inhibitor. Cellagen Technology.

-

Orantinib | C18H18N2O3. PubChem - NIH.

-

Orantinib (SU6668) | PDGFR inhibitor. Selleck Chemicals.

-

Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. PMC.

-

Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO - UFRJ.

-

Introduction: The Azaindole Scaffold in Medicinal Chemistry. Benchchem.

Sources

- 1. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 4. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Development of SU5416, a selective small molecule inhibitor of VEGF receptor tyrosine kinase activity, as an anti-angiogenesis agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellagentech.com [cellagentech.com]

- 10. Orantinib | C18H18N2O3 | CID 5329099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Nintedanib: examining the development and mechanism of action of a novel triple angiokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Orantinib - AdisInsight [adisinsight.springer.com]

- 14. Orantinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sunitinib - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 26. mdpi.com [mdpi.com]

The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide

Foreword: The "Fluorine Effect" as a Cornerstone of Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine has transcended from a niche tactic to a fundamental pillar of lead optimization. Approximately 30% of approved drugs since 2020 contain fluorine, a testament to its profound and often transformative impact on molecular properties.[1] This guide provides an in-depth exploration of the "fluorine effect," elucidating the core principles and practical applications that empower researchers to harness this unique element's potential. We will delve into the causal mechanisms by which fluorine modulates drug-like properties, offering field-proven insights and detailed methodologies for its rational application in drug design.

The Foundational Physicochemical Properties of Fluorine

The remarkable influence of fluorine in medicinal chemistry stems from a unique combination of its intrinsic properties.[2] Understanding these fundamentals is crucial for predicting and leveraging its effects on a drug candidate.

-

High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, significantly altering the electronic distribution within a molecule.[1][2] This property is central to its ability to modulate the acidity and basicity (pKa) of nearby functional groups.[3][4]

-

Small Atomic Radius: With a van der Waals radius of approximately 1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å).[1][2] This allows for the substitution of hydrogen with fluorine, often with minimal steric perturbation, making it a valuable bioisostere.[2][5]

-

Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage.[1][2] This inherent stability is a key factor in enhancing the metabolic resistance of drug candidates.[2]

-

Modulator of Lipophilicity: The introduction of fluorine can predictably alter a molecule's lipophilicity (LogP), a critical parameter for membrane permeability and overall pharmacokinetics.[6] A single fluorine atom often slightly increases lipophilicity, while groups like trifluoromethyl (CF3) can have a more substantial impact.[1][7]

-

Hydrogen Bond Acceptor: The fluorine atom can act as a weak to moderate hydrogen bond acceptor, influencing intermolecular interactions within protein binding pockets.[1][8]

These core properties do not act in isolation but rather in concert to produce a cascade of effects on a molecule's overall profile.

Enhancing Metabolic Stability: Blocking the "Soft Spots"

A primary application of fluorine in drug design is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] The strength of the C-F bond makes it significantly less prone to enzymatic cleavage compared to a C-H bond.[2]

Causality Behind the Experimental Choice:

Metabolic "soft spots" are often identified through in vitro metabolic stability assays using liver microsomes or hepatocytes. Once a labile position, such as a benzylic or allylic C-H bond, is identified, the strategic replacement of hydrogen with fluorine can effectively shield that site from metabolism.[1] This can lead to a longer plasma half-life and improved oral bioavailability.[9] For instance, the introduction of fluorine at metabolically vulnerable aromatic positions has been shown to reduce hydroxylation and improve brain exposure of dopamine receptor ligands.[9]

dot graph TD; A[Drug Candidate with Metabolic "Soft Spot" (C-H)] --> B{CYP450-Mediated Oxidation}; B --> C[Hydroxylated Metabolite]; C --> D[Rapid Clearance]; subgraph Fluorine Intervention; E[Fluorinated Analogue (C-F)]; end E --|> B; E --> F[Increased Metabolic Stability]; F --> G[Improved Pharmacokinetic Profile];

end graph [label="Figure 1: Fluorine-Mediated Metabolic Blocking.", labelloc=b, fontname="Helvetica", fontsize=10]

Modulating Physicochemical Properties for Optimal Pharmacokinetics

The judicious placement of fluorine can fine-tune a molecule's physicochemical properties, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP) and Membrane Permeability

Lipophilicity is a critical determinant of a drug's ability to cross cell membranes.[10] The effect of fluorination on LogP is context-dependent:

-

Single Aromatic Fluorine: Typically increases LogP by approximately 0.3-0.5 units, which can enhance membrane penetration.[9]

-

Aliphatic Fluorination: The impact is more nuanced. While a single fluorine may increase lipophilicity, multiple fluorine atoms or a trifluoromethyl group can sometimes decrease it due to the dominance of fluorine's high polarity.[1][4]

This ability to modulate lipophilicity allows for the optimization of passive membrane permeability and oral bioavailability.[2][9]

Acidity/Basicity (pKa) Modulation

Fluorine's strong electron-withdrawing nature significantly influences the pKa of nearby acidic and basic functional groups.[1][11]

-

Acids: Fluorination generally lowers the pKa of nearby acidic groups, making them stronger acids.[1][4]

-

Bases: Conversely, it lowers the pKa of the conjugate acids of nearby basic groups, rendering the bases weaker.[1][11]

This modulation of pKa can have profound effects on a drug's solubility, protein binding, and interactions with biological targets, as the ionization state at physiological pH is altered.[1][12]

Impact on Binding Affinity and Conformational Preferences

Beyond its influence on pharmacokinetics, fluorine can also directly impact a drug's pharmacodynamics by altering its binding affinity for the target protein and influencing its conformational preferences.

Direct Interactions in the Binding Pocket

The polarized C-F bond can participate in favorable dipole-dipole or C-F···H-X hydrogen bonds with protein targets, thereby improving binding affinity.[1][7] While fluorine is considered a weak hydrogen bond acceptor, these interactions can be collectively significant in optimizing ligand-protein binding.[8]

Conformational Control

The introduction of fluorine can induce specific conformational preferences in a molecule.[1] The "gauche effect," where polar C-F bonds favor specific dihedral angles relative to other polar groups, can influence ring conformations and the overall molecular shape.[1] This can stabilize the bioactive conformation or block unfavorable ones, leading to enhanced target binding affinity and selectivity.[1][13]

dot graph TD; subgraph "Unfluorinated Ligand" A[Flexible Conformation] --> B{Multiple Low-Energy Conformations}; B --> C[Suboptimal Binding to Target]; end subgraph "Fluorinated Ligand" D[Fluorine-Induced Conformational Constraint] --> E[Stabilized Bioactive Conformation]; E --> F[Enhanced Binding Affinity and Selectivity]; end

end graph [label="Figure 2: Conformational Control by Fluorination.", labelloc=b, fontname="Helvetica", fontsize=10]

The Role of Fluorine-18 in Positron Emission Tomography (PET) Imaging

The isotope fluorine-18 (¹⁸F) is a positron emitter with a favorable half-life of approximately 110 minutes, making it an invaluable tool in positron emission tomography (PET) imaging.[14][15] PET allows for the non-invasive visualization and quantification of biochemical processes in vivo.[16][17]

The most widely used PET tracer is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a glucose analog used to measure tissue metabolic activity.[14][18] [¹⁸F]FDG is taken up by cells with high glucose demand, such as cancer cells, and becomes metabolically trapped, allowing for their visualization.[16][18] Beyond oncology, ¹⁸F-based radiotracers are used in neurology, cardiology, and for assessing drug-target engagement in both preclinical and clinical settings.[19][20]

Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a fluorinated compound by liver microsomes.

Methodology:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and the test compound solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add a pre-warmed solution of NADPH (cofactor for CYP enzymes) to initiate the metabolic reaction.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Determination of Lipophilicity (LogP) by ¹⁹F NMR Spectroscopy

Objective: To measure the octanol-water partition coefficient of a fluorinated compound.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the fluorinated compound in a 1:1 (v/v) mixture of n-octanol and water.

-

Include a reference compound with a known LogP value.

-

-

Equilibration:

-

Vigorously shake the sample to ensure thorough mixing and partitioning of the solute between the two phases.

-

Allow the mixture to stand until the two phases have completely separated.

-

-

NMR Analysis:

-

Carefully take an aliquot from both the n-octanol and water layers.

-

Acquire ¹⁹F NMR spectra for each aliquot.

-

-

Data Analysis:

-

Integrate the signals of the test compound and the reference compound in both the octanol and water phases.

-

Calculate the LogP of the test compound using the known LogP of the reference compound and the ratios of the integrals.[10]

-

Data Presentation

Table 1: Impact of Fluorination on Physicochemical Properties (Illustrative Examples)

| Compound Pair | Modification | ΔpKa (Amine) | ΔLogP | Reference |

| Aniline / 4-Fluoroaniline | H to F | -0.4 | +0.33 | [21] |

| Benzylamine / 2-Fluoro-benzylamine | H to F | -1.7 | +0.25 | [22] |

| Toluene / Trifluoromethylbenzene | CH₃ to CF₃ | N/A | +0.88 | [1] |

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful and versatile tool in modern drug discovery. Its ability to enhance metabolic stability, modulate physicochemical properties, and influence binding affinity and conformation provides a multifaceted approach to overcoming common challenges in lead optimization.[19] As our understanding of the nuanced effects of fluorine deepens and synthetic methodologies for its introduction become more sophisticated, the rational design of fluorinated drugs will continue to be a driving force in the development of novel therapeutics with improved efficacy and safety profiles.[23][24] The future of fluorine in medicinal chemistry lies in the continued exploration of novel fluorinated motifs and a more predictive understanding of their context-dependent effects on drug-like properties.[15]

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Topics in Medicinal Chemistry, 19(24), 2206–2218.

- Inmon, S. L., Lin, J. S., & Powers, D. C. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(5), 745–750.

- Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261–1286.

- Mishra, A. K., & Sharma, R. (2011). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Drug Delivery, 2011, 891348.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. (2024, December 18). Research and Reviews: Journal of Medicinal and Organic Chemistry.

- Inmon, S. L., Lin, J. S., & Powers, D. C. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Grant, F. D., Fahey, F. H., Packard, A. B., Davis, R. T., Alavi, A., & Treves, S. T. (2008). Skeletal PET with 18 F-Fluoride: Applying New Technology to an Old Tracer. Journal of Nuclear Medicine, 49(1), 68–78.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.

- Fluorine in Drug Design: A Bioisosteric Perspective. (n.d.). Policy Commons.

- The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub.

- Karpińska, M. M., & Paul, B. J. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. International Journal of Molecular Sciences, 23(3), 1667.

- El-Sawy, E. R., Kjellström, S., & Wellner, E. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2843–2846.

- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2025, August 9).

- Summerfield, C., & Pattison, G. (2025, September 1). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880.

- El-Sawy, E. R., Kjellström, S., & Wellner, E. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.

- He, W., Groot, R., Ang, J. C., Prohens, R., Tresserra, S., van der Wel, P. C. A., & Gouverneur, V. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.

- Positron emission tomography. (2026, February 9). In Wikipedia.

- Kim, Y. I., & Cho, J. H. (2015). Clinical application of 18F-fluorodeoxyglucose positron emission tomography for assessment and evaluation after therapy for malignant hepatic tumor. World Journal of Gastroenterology, 21(2), 430–440.

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publisher.

- Wilson, J. T., & Wilson, T. W. (2024).

- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.

- Almuhaideb, A., Papathanasiou, N., & Bomanji, J. (2023). Fludeoxyglucose (18F). In StatPearls.

- He, W., Ang, J. C., & Gouverneur, V. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58913.

- Novel method to synthesize valuable fluorinated drug compounds. (2025, February 21). EurekAlert!.

- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024, July 23). ChemRxiv.

- Fluorine in pharmaceuticals. (2007, September 28). The Curious Wavefunction.

- Case studies of fluorine in drug discovery. (n.d.).

- Regan, M. C., & Collier, T. L. (2021).

- Dolbier, W. R. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. The Journal of Organic Chemistry, 86(23), 16201–16205.

- Case studies of fluorine in drug discovery. (n.d.). OUCI.

- Singh, U. P., & Singh, R. P. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules, 28(10), 4066.

- Shibata, N., & Cahard, D. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Journal of the American Chemical Society, 142(18), 8056–8058.

Sources

- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta | 22 Citations [scispace.com]

- 8. Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Curious Wavefunction: Fluorine in pharmaceuticals [wavefunction.fieldofscience.com]

- 14. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Positron emission tomography - Wikipedia [en.wikipedia.org]

- 17. Clinical application of 18F-fluorodeoxyglucose positron emission tomography for assessment and evaluation after therapy for malignant hepatic tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Skeletal PET with 18F-Fluoride: Applying New Technology to an Old Tracer | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. rroij.com [rroij.com]

Methodological & Application

Application Notes and Protocol for the Synthesis of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one

Authored by: A Senior Application Scientist

Introduction: The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Fluorination of organic molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity.[2][3][4] The target molecule, 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one, combines the beneficial features of a fluorinated oxindole with a C3-appended hydroxybutyl chain, making it a valuable building block for the development of novel therapeutics. This document provides a detailed protocol for the synthesis of this compound, intended for researchers, scientists, and drug development professionals. The synthesis is presented in two main stages: the preparation of the starting material, 5-fluorooxindole, followed by its selective C3-alkylation.

Core Principles of the Synthesis: The synthetic strategy hinges on the nucleophilic character of the C3 position of the oxindole ring. The methylene group at the C3 position is acidic and can be deprotonated by a suitable base to form an enolate. This enolate then acts as a nucleophile, attacking an electrophilic alkylating agent to form a new carbon-carbon bond. A key challenge in this synthesis is to control the regioselectivity of the alkylation, favoring C3-alkylation over N-alkylation.[5][6][7]

Experimental Protocols

Part A: Synthesis of 5-Fluorooxindole (Starting Material)

The starting material, 5-fluorooxindole, can be synthesized from commercially available 4-fluoroaniline through a two-step process involving the formation of 5-fluoroisatin, followed by its reduction.[8][9]

Reaction Scheme for Part A:

Caption: Synthesis of 5-Fluorooxindole from 4-Fluoroaniline.

Materials and Reagents for Part A:

| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | Sigma-Aldrich |

| Chloral hydrate | C₂H₃Cl₃O₂ | 165.40 | Sigma-Aldrich |

| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | Sigma-Aldrich |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Fisher Scientific |

| Hydrazine hydrate (80%) | N₂H₄·H₂O | 50.06 | Sigma-Aldrich |

| Ethyl acetate | C₄H₈O₂ | 88.11 | VWR |

| Hydrochloric acid (2 M) | HCl | 36.46 | VWR |

| Water | H₂O | 18.02 | Distilled |

Step-by-Step Protocol for Part A:

-

Synthesis of 5-Fluoroisatin:

-

In a well-ventilated fume hood, dissolve 4-fluoroaniline in water.

-

Add a solution of chloral hydrate and hydroxylamine hydrochloride in water to the 4-fluoroaniline solution.

-

Heat the mixture to form 4-fluoroisonitrosoacetanilide.

-

Carefully add the dried 4-fluoroisonitrosoacetanilide to concentrated sulfuric acid with cooling to induce cyclization.

-

Pour the reaction mixture onto ice to precipitate the 5-fluoroisatin.

-

Filter, wash with cold water, and dry the product.

-

-

Synthesis of 5-Fluorooxindole from 5-Fluoroisatin:

-

To a flask equipped with a thermometer and condenser, add 5-fluoroisatin (1.0 eq), hydrazine hydrate (80%, ~14 eq), and water.[8]

-

Heat the reaction mixture to 140 °C in an oil bath for 6 hours with stirring.[8]

-

Cool the mixture to room temperature and acidify to pH 2 with 2 M hydrochloric acid.[8]

-

Stir the mixture at room temperature for 12 hours.[8]

-

Filter the resulting solid, wash with water, and dry under vacuum to obtain 5-fluorooxindole.[8] The filtrate can be extracted with ethyl acetate to recover more product.[8]

-

Part B: Synthesis of 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one

This part of the protocol details the C3-alkylation of 5-fluorooxindole. The choice of a suitable base and reaction conditions is critical to favor the desired C-alkylation.

Reaction Scheme for Part B:

Caption: C3-Alkylation of 5-Fluorooxindole.

Materials and Reagents for Part B:

| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |

| 5-Fluorooxindole | C₈H₆FNO | 151.14 | Synthesized in Part A |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | Sigma-Aldrich |

| 4-Bromo-1-butanol | C₄H₉BrO | 153.02 | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sigma-Aldrich |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | Fisher Scientific |

| Ethyl acetate | C₄H₈O₂ | 88.11 | VWR |

| Brine | NaCl(aq) | - | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | VWR |

Step-by-Step Protocol for Part B:

-

Deprotonation of 5-Fluorooxindole:

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried round-bottom flask.

-

Carefully add sodium hydride (1.1 eq) to the THF with stirring. Caution: Sodium hydride is highly reactive and flammable. Handle with appropriate personal protective equipment.

-

Dissolve 5-fluorooxindole (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation. The formation of the sodium enolate may result in a color change.

-

-

Alkylation Reaction:

-

Cool the reaction mixture back to 0 °C.

-

Add 4-bromo-1-butanol (1.2 eq) dropwise to the enolate solution.

-

Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one.

-

Characterization of the Final Product

The identity and purity of the synthesized 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one should be confirmed by standard analytical techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the molecule, including the presence of the 4-hydroxybutyl group at the C3 position.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and amide carbonyl (C=O) groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Discussion of Experimental Choices

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the C3 position of the oxindole. The use of a strong base is crucial for generating the enolate required for the alkylation reaction.

-

Control of C- vs. N-Alkylation: While the C3 proton is acidic, the N-H proton is also acidic and can be deprotonated.[10] The regioselectivity of alkylation can be influenced by factors such as the base, solvent, and counterion.[5][6][7] In many cases, C-alkylation is favored under kinetic control, especially with strong, sterically unhindered bases.

-

Alkylating Agent: 4-Bromo-1-butanol is a suitable electrophile for introducing the 4-hydroxybutyl chain. The primary bromide is reactive towards SN2 displacement by the oxindole enolate. The hydroxyl group is generally less reactive under these conditions, but protection (e.g., as a silyl ether) could be considered if side reactions are observed.[11]

-

Solvent: Anhydrous THF is a common aprotic polar solvent for this type of reaction. It effectively dissolves the starting materials and stabilizes the intermediate enolate.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium hydride is a highly reactive and flammable solid. It should be handled with extreme care under an inert atmosphere.

-

Concentrated sulfuric acid is highly corrosive. Handle with appropriate care.

-

Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

References

-

Zhao, D., Wang, P., Xu, T., Wu, J., Wang, J., & Shan, L. (2015). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]

-

ResearchGate. Synthesis of 3-fluorooxindoles. [Link]

-

Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642. [Link]

-

Hangzhou Longshine Bio-Tech. 5-Fluoro-1,3-dihydro-indol-2-one 56341-41-4. [Link]

-

PubChem. 5-fluoro-1,3-dihydro-2H-indol-2-one. [Link]

- Google Patents.

-

ACS Publications. Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols. [Link]

-

ResearchGate. Catalyst-Free α-Alkylation-α-Hydroxylation of Oxindole with Alcohols. [Link]

-

ResearchGate. C‐alkylation versus N‐alkylation. Yields relate to isolated products. [Link]

-

Reddit. 4-bromo-1-butanol to tetrahydrofuran and HBR under neutral conditions (no water available)?. [Link]

-

ResearchGate. Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking Studies on the Main Protease (MPro) from SARS-CoV-2. [Link]

-

Buchwald, S. L., & Hartwig, J. F. (2004). Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles. Journal of the American Chemical Society, 126(15), 4936–4944. [Link]

-

Organic Chemistry Portal. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. [Link]

-

Sortais, J. B., & Darcel, C. (2018). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. ChemCatChem, 10(21), 4814-4818. [Link]

-

Semantic Scholar. Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking. [Link]

-

Wenkert, E., Bhattacharyya, N. K., Reid, T. L., & Stevens, T. E. (1956). Alkylation of Oxindoles. Journal of the American Chemical Society, 78(4), 797–801. [Link]

-

El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 10(42), 25056-25081. [Link]

-

Beilstein Journal of Organic Chemistry. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. [Link]

-

ResearchGate. C-3 alkylation of oxindole with alcohols catalyzed by an indene-functionalized mesoporous iridium catalyst. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 56341-41-4: 5-Fluoro-1,3-dihydroindol-2-one [cymitquimica.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

Application Note: Molecular Docking Protocol for 5-Fluorooxindole Scaffolds with VEGFR2 Kinase Domain

Introduction & Scientific Rationale

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) is the primary mediator of angiogenesis and a validated target in oncology. The 5-fluorooxindole moiety represents a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for several FDA-approved Tyrosine Kinase Inhibitors (TKIs), most notably Sunitinib (Sutent) .

Understanding the binding mode of this scaffold is critical for Fragment-Based Drug Design (FBDD). The oxindole core functions as an ATP-mimetic, anchoring the molecule to the kinase hinge region via a bidentate hydrogen bonding motif. This Application Note provides a validated, high-fidelity protocol for docking 5-fluorooxindole derivatives into the VEGFR2 ATP-binding pocket, ensuring structural accuracy and reproducibility.

Mechanistic Basis of Binding

The 5-fluorooxindole scaffold binds in the cleft between the N-terminal and C-terminal lobes of the kinase domain. The binding affinity is driven by:

-

Hinge Interaction: The lactam nitrogen (donor) and carbonyl oxygen (acceptor) of the oxindole form H-bonds with the backbone of Glu917 and Cys919 .

-

Hydrophobic Enclosure: The planar aromatic system is sandwiched by hydrophobic residues (Val848, Ala866, Leu1035), stabilizing the pose via van der Waals interactions.

-

Fluorine Substitution: The C5-fluorine atom often engages in multipolar interactions or fills small hydrophobic sub-pockets, enhancing metabolic stability and potency compared to the non-fluorinated analog.

Experimental Prerequisites

Hardware & Software Requirements

-

Workstation: Minimum 16-core CPU, 32GB RAM (for parallelized docking runs).

-

Docking Engine: AutoDock Vina (v1.2.3 or later) or Schrödinger Glide (XP mode). Note: This protocol focuses on the open-source Vina pipeline for broad accessibility, but parameters are transferable.

-

Visualization: PyMOL or UCSF ChimeraX.

Workflow Visualization

The following diagram outlines the logical flow of the docking campaign, highlighting critical decision points (QC Gates) that ensure scientific integrity.

Figure 1: Step-by-step computational workflow for VEGFR2 molecular docking.

Detailed Protocol

Phase 1: Structural Preparation

Step 1.1: Target Selection (PDB: 4ASD) We utilize PDB entry 4ASD (Crystal structure of VEGFR2 with Sunitinib).

-

Rationale: This structure represents the kinase in the "DFG-out" inactive conformation compatible with type II inhibitors, but the ATP pocket is perfectly formed for the oxindole scaffold. The resolution (1.65 Å) is high, reducing uncertainty in side-chain positioning.

Step 1.2: Receptor Processing

-

Strip Waters: Remove all crystallographic water molecules.

-

Note: While some waters mediate bridging (e.g., near the gatekeeper), the core oxindole interaction is direct. Retaining waters in blind docking can artificially penalize correct poses due to steric clashes.

-

-

Protonation: Add polar hydrogens assuming pH 7.4.

-

Critical Check: Ensure His1026 is protonated correctly to interact with the DFG motif if necessary, though for the hinge binder (oxindole), the critical residues are Cys919 (Backbone NH and CO) which are pH independent.

-

-

Charge Assignment: Apply Kollman united atom charges.

Step 1.3: Ligand Preparation

-

Structure Generation: Generate the 3D structure of 5-fluorooxindole.

-

Energy Minimization: Minimize using the MMFF94 force field to relax bond lengths/angles.

-

Tautomer Check: Ensure the oxindole is in the lactam (keto) tautomer, not the lactim (enol) form. The lactam form is required for the donor-acceptor motif at the hinge.

Phase 2: Grid Generation (The Search Space)

Define the search space (Grid Box) centered on the centroid of the co-crystallized Sunitinib ligand in 4ASD.

| Parameter | Value | Rationale |

| Center X | -26.50 | Centroid of ATP pocket |

| Center Y | 10.50 | Centroid of ATP pocket |

| Center Z | -12.00 | Centroid of ATP pocket |

| Size (X, Y, Z) | 22 Å x 22 Å x 22 Å | Sufficient to cover the Hinge, Gatekeeper, and DFG regions without wasting compute power on surface residues. |

| Spacing | 0.375 Å | Standard high-resolution sampling. |

Phase 3: Docking Execution

Step 3.1: Validation (Redocking) Before docking the fragment, extract Sunitinib from 4ASD and redock it into the prepared receptor.

-

Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[3]

-

Typical Result: Vina usually achieves ~0.8 - 1.2 Å RMSD for this system.

Step 3.2: Scaffold Docking Run the docking for 5-fluorooxindole with the following parameters:

-

Exhaustiveness: 32 (Higher than default 8 to ensure the global minimum is found for the fragment).

-

Num Modes: 10.

-

Energy Range: 3 kcal/mol.

Analysis & Interaction Profiling

The validity of a docking pose is not determined solely by the binding affinity score (kcal/mol) but by the recapitulation of known biological interactions.

Key Residue Interactions

The following table summarizes the mandatory interactions for a "correct" 5-fluorooxindole pose in VEGFR2.

| Residue | Region | Interaction Type | Interaction Partner (Ligand) |

| Glu917 | Hinge | H-Bond (Acceptor) | Oxindole NH (Donor) |

| Cys919 | Hinge | H-Bond (Donor) | Oxindole C=O (Acceptor) |

| Cys919 | Hinge | H-Bond (Acceptor) | Oxindole NH (Donor) |

| Val848 | N-Lobe | Hydrophobic (Sigma-Pi) | Fluorobenzene Ring |

| Ala866 | N-Lobe | Hydrophobic | Fluorobenzene Ring |

| Leu1035 | C-Lobe | Hydrophobic | Oxindole Ring |

Note: The oxindole scaffold typically forms a "flip-flop" H-bond network with the hinge backbone residues Glu917 and Cys919.

Interaction Pathway Diagram

Figure 2: Interaction map showing the critical bidentate H-bonds at the hinge region and hydrophobic enclosure.

Troubleshooting & Optimization

-

Issue: Ligand docks "backwards" (flipped 180°).

-

Cause: The grid box may be too large, allowing binding to the solvent-exposed front.

-

Solution: Constrain the grid box tighter around residues 917-919.

-

-

Issue: Positive Binding Energy.

-

Cause: Steric clash.

-

Solution: Check for retained water molecules or incorrect protonation of Lys868 (should be positively charged).

-

-

Issue: Missing Fluorine interactions.

-

Context: Fluorine can form weak polar interactions with backbone C-alpha protons. Ensure your force field (if using molecular dynamics post-docking) has appropriate parameters for organic fluorine.

-

References

-

McTigue, M. et al. (2012). Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TKIs. Proceedings of the National Academy of Sciences. (PDB ID: 4ASD).[2]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

-

Roskoski, R. Jr. (2007). Vascular endothelial growth factor receptor (VEGFR) signaling in angiogenesis and vasculogenesis.[4] Biochemical and Biophysical Research Communications.

-

Mellor, H.R. et al. (2011). Cellular mechanisms of action of the novel VEGFR2 inhibitor, 5-fluorooxindole. Molecular Pharmacology.[4] (Contextual grounding for the specific ligand).

Sources

Advanced Protocols for Oxindole Synthesis via Knoevenagel Condensation

Application Note: AN-OX-2026

Abstract & Strategic Relevance

The 3-substituted oxindole scaffold is a privileged pharmacophore in oncology, serving as the core structure for multi-targeted receptor tyrosine kinase (RTK) inhibitors such as Sunitinib (Sutent) and Nintedanib . The Knoevenagel condensation of oxindole (indolin-2-one) with aldehydes is the industry-standard route for generating these 3-alkylidene or 3-arylidene derivatives.

However, this reaction is deceptively simple. Process inconsistencies often arise from E/Z stereoisomerism , catalyst-induced polymerization, and poor solubility of intermediates. This guide provides two validated protocols: a "Gold Standard" pharmaceutical method (based on Sunitinib synthesis) and a "Green Engineering" method utilizing microwave irradiation.

Reaction Mechanism & Thermodynamics

Understanding the mechanism is critical for controlling the E/Z selectivity. The reaction is driven by the acidity of the C3-methylene protons of the oxindole (

Mechanistic Pathway[1]

-

Deprotonation: The base abstracts a proton from the C3 position of the oxindole, generating a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde (aldol addition).

-

Dehydration: Spontaneous elimination of water (E1cB mechanism) yields the exocyclic double bond.

Stereoselectivity (E vs. Z)

-

Thermodynamics: The E-isomer is often thermodynamically favored for simple arylidene oxindoles due to steric repulsion between the oxindole carbonyl and the aryl ring.

-

Kinetic Control (Drug Synthesis): For kinase inhibitors like Sunitinib, the Z-isomer is the active pharmaceutical ingredient (API). The Z-form is stabilized by an intramolecular hydrogen bond between the oxindole NH and the pendant carbonyl/heteroatom of the substituent.

-

Control Strategy: Use lower temperatures to favor kinetic products; use acid-catalyzed isomerization or photo-isomerization to equilibrate to the thermodynamic product.

Figure 1: Mechanistic flow of Knoevenagel condensation focusing on enolate formation and bifurcation into E/Z isomers.

Critical Process Parameters (CPP)

| Parameter | Impact on Reaction | Optimization Recommendation |

| Base Catalyst | Determines rate of enolization. | Pyrrolidine is superior to piperidine for hindered aldehydes (higher nucleophilicity). |

| Solvent | Affects solubility and precipitating ability. | Ethanol (EtOH) is standard; promotes product precipitation (driving equilibrium). |

| Temperature | Controls E/Z ratio and polymerization. | Keep <80°C. Refluxing too long promotes polymerization of electron-rich aldehydes. |

| Stoichiometry | Excess aldehyde drives reaction but complicates cleanup. | Use 1.0 : 1.1 (Oxindole : Aldehyde) to ensure complete consumption of the expensive oxindole. |

Experimental Protocols

Protocol A: The "Gold Standard" (Sunitinib Intermediate)

Based on optimized pharmaceutical process chemistry (e.g., US20110092717A1).

Objective: Synthesis of (Z)-5-fluoro-3-((3,5-dimethyl-4-carboxy-1H-pyrrol-2-yl)methylene)indolin-2-one.

Reagents:

-

5-Fluorooxindole (1.0 eq)

-

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.1 eq)

-

Pyrrolidine (0.1 eq)

-

Ethanol (10 volumes)

Workflow:

-

Charge: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Fluorooxindole and the pyrrole aldehyde in Ethanol.

-

Catalysis: Add Pyrrolidine dropwise at room temperature. Note: Exotherm may be observed.

-

Reaction: Heat the suspension to 78°C (Reflux) . The mixture will darken, and solids may dissolve before reprecipitating.

-

Monitoring: Monitor by HPLC or TLC (Mobile Phase: DCM:MeOH 95:5). Reaction is typically complete in 3–5 hours.

-

Work-up:

-

Cool the reaction mixture slowly to 20°C.

-

Stir for 1 hour to maximize crystallization.

-

Filter the solids under vacuum.

-

Critical Wash: Wash the cake with cold Ethanol (2x) followed by Water (2x) to remove residual base and unreacted aldehyde.

-

Dry in a vacuum oven at 50°C.

-

Expected Yield: 85–92% Purity: >98% (HPLC)[1][2]

Protocol B: Green Chemistry (Microwave-Assisted)

For rapid library generation and scaffold hopping.

Objective: Catalyst-free or weak-base synthesis in water/ethanol.

Reagents:

-

Substituted Oxindole (1.0 eq)

-

Aromatic Aldehyde (1.0 eq)

-

Solvent: Water:Ethanol (1:1 v/v)

-

Additive: None (or 5 mol% Glycine for unreactive aldehydes)

Workflow:

-

Charge: Place reactants in a microwave-safe process vial (e.g., 10 mL).

-

Seal: Cap the vial and place in a microwave reactor (e.g., Biotage Initiator).

-

Irradiation: Heat to 100°C for 10–15 minutes (High absorption level).

-

Work-up:

Advantages:

-

E-Factor: Significantly lower (water solvent, no extraction).

-

Speed: Reaction times reduced from hours to minutes.

Workflow Visualization

Figure 2: Decision tree and workflow for Standard vs. Green synthesis protocols.

Troubleshooting & Quality Control

"Oiling Out"

-

Cause: Product melting point is near the reaction temperature, or impurities are depressing the melting point.

-

Solution: Switch solvent to Methanol (lower boiling point) or add a seed crystal during the cooling phase. Do not stir too vigorously during crystallization.

E/Z Isomer Assignment (NMR)

The geometry is critical for biological activity.

-

Z-Isomer (Active): The vinylic proton typically appears downfield (

7.6–7.8 ppm) due to the anisotropic effect of the oxindole carbonyl. The NH proton is significantly downfield ( -

E-Isomer: The vinylic proton is often shielded relative to the Z-isomer.

-

Correction: If the wrong isomer is isolated, reflux in ethanol with a catalytic amount of HCl (acid-catalyzed isomerization) to equilibrate to the thermodynamic product.

Low Yield

-

Cause: Wet solvent (water inhibits the imine/enamine intermediate formation in base-catalyzed pathways) or old aldehyde (oxidized to carboxylic acid).

-

Solution: Use anhydrous Ethanol and freshly distilled/purified aldehydes.

References

- Title: Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.

-

Green Chemistry Approach

-

Stereoselectivity in Oxindoles

- Title: Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation?

- Source: Molecules (NIH/NLM), 2023.

-

URL:[Link]

-

Microwave-Assisted Synthesis

- Title: Microwave-assisted Knoevenagel condens

- Source: Journal of Chemical/Pharmaceutical Research (General Reference).

-

URL:[Link]

Sources

- 1. WO2009157011A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 2. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 3. ijcps.org [ijcps.org]

- 4. researchgate.net [researchgate.net]